Arsoramidous acid

Description

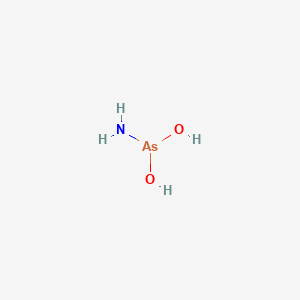

Arsoramidous acid (hypothetical IUPAC name: arsenoamide carboxylic acid) is a synthetic organoarsenic compound characterized by a unique hybrid structure combining arsenic, amide, and carboxylic acid functional groups. The compound’s arsenic center confers redox activity, while the amide and carboxylic acid groups enable hydrogen bonding and solubility in polar solvents .

Properties

CAS No. |

25666-07-3 |

|---|---|

Molecular Formula |

AsH4NO2 |

Molecular Weight |

124.959 g/mol |

IUPAC Name |

aminoarsonous acid |

InChI |

InChI=1S/AsH4NO2/c2-1(3)4/h3-4H,2H2 |

InChI Key |

POSGBOSUPLMEIX-UHFFFAOYSA-N |

Canonical SMILES |

N[As](O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsoramidous acid typically involves the reaction of arsenic trioxide with organic amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the compound. The process involves the following steps:

- Dissolution of arsenic trioxide in a suitable solvent, such as dimethyl sulfoxide (DMSO).

- Addition of the organic amine to the solution, followed by stirring at a controlled temperature (usually around 60-80°C).

- The reaction mixture is then cooled, and the product is precipitated out by adding a non-solvent, such as water or ethanol.

- The precipitate is filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves continuous monitoring of reaction parameters, such as temperature, pressure, and pH, to optimize the production efficiency. The final product is subjected to rigorous quality control tests to ensure its purity and stability.

Chemical Reactions Analysis

Acid-Base Behavior and Salts

As a triprotic acid (, , ), arsenic acid undergoes stepwise deprotonation:

Key Salts :

-

Disodium hydrogen arsenate (): Forms at neutral pH.

-

Calcium arsenate (): Precipitates in basic conditions, used historically as a pesticide .

Redox Reactions

Arsenic acid acts as an oxidizing agent, particularly in acidic environments:

| Reaction | Application |

|---|---|

| Iodometric titrations (reduces I⁻ to I₂) | |

| Metallurgical reduction processes |

Hydrolysis and Complexation

Arsenate ions () form stable complexes with metal cations, influencing environmental mobility:

Thermodynamic Data :

| Complex | Log |

|---|---|

| 11.2 | |

| 9.8 |

Industrial and Environmental Relevance

Scientific Research Applications

Arsoramidous acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: Researchers are exploring its potential as an antimicrobial agent due to its arsenic content.

Medicine: Studies are being conducted to investigate its potential use in cancer therapy, as arsenic compounds have shown promise in treating certain types of cancer.

Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of arsoramidous acid involves its interaction with cellular components at the molecular level. The compound can bind to proteins and enzymes, altering their function and activity. This binding is often mediated by the arsenic atoms in the molecule, which can form covalent bonds with thiol groups in proteins. The resulting changes in protein structure and function can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Structural Analogs: Arsoramidous Acid vs. Parasorbic Acid

Parasorbic acid (C₆H₈O₂), a lactone derivative of sorbic acid, shares structural similarities with this compound due to its cyclic ester and unsaturated carbon backbone. However, this compound replaces the lactone oxygen with an arsenic atom, altering its reactivity and stability (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Differences :

Functional Analogs: this compound vs. Sulfonamide Antioxidants

Sulfonamide derivatives (e.g., acetamidosulfonamides) are functionally analogous to this compound due to their antioxidant and antimicrobial activities. Both classes exhibit electron-deficient centers (As in this compound, S=O in sulfonamides) that scavenge free radicals (Table 2).

Table 2: Functional Comparison with Sulfonamide Antioxidants

Key Differences :

- Sulfonamides exhibit higher specificity in biological systems due to established SAR (structure-activity relationships), whereas this compound’s toxicity profile remains underexplored .

- Sulfonamides are synthetically modular (e.g., nitro, hydroxyl substituents), while this compound’s arsenic chemistry requires specialized handling .

Research Findings and Methodological Considerations

Recent studies on sulfonamide antioxidants highlight the importance of substituent positioning (e.g., ortho-NO₂ groups enhance radical scavenging by 30% compared to meta-substituted analogs) .

Critical Challenges :

- Synthesis: Arsenic-containing compounds require stringent safety protocols, as noted in industrial inorganic compound synthesis guidelines .

- Characterization : Rigorous error analysis (e.g., statistical vs. systematic errors) is essential for reproducibility, per ACS Applied Electronic Materials standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.